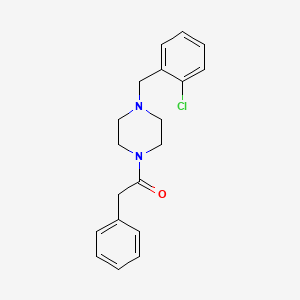
1-(2-chlorobenzyl)-4-(phenylacetyl)piperazine
説明
1-(2-chlorobenzyl)-4-(phenylacetyl)piperazine, also known as CPP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic effects. CPP belongs to the class of piperazine derivatives, which have been studied for their pharmacological properties and potential therapeutic applications.
作用機序
1-(2-chlorobenzyl)-4-(phenylacetyl)piperazine acts as a non-competitive antagonist of the NMDA receptor, which is a glutamate-gated ion channel involved in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, 1-(2-chlorobenzyl)-4-(phenylacetyl)piperazine can modulate the activity of the dopamine system, which is involved in reward and motivation processes. 1-(2-chlorobenzyl)-4-(phenylacetyl)piperazine has also been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation and anxiety.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-(phenylacetyl)piperazine has been shown to have various biochemical and physiological effects, including modulation of the dopamine system, increase in the levels of serotonin and norepinephrine in the brain, and reduction of glutamate release. 1-(2-chlorobenzyl)-4-(phenylacetyl)piperazine has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
1-(2-chlorobenzyl)-4-(phenylacetyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, which makes it a useful tool for studying the function of this receptor. 1-(2-chlorobenzyl)-4-(phenylacetyl)piperazine is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 1-(2-chlorobenzyl)-4-(phenylacetyl)piperazine has some limitations, including its potential toxicity and lack of specificity for other receptors.
将来の方向性
There are several future directions for research on 1-(2-chlorobenzyl)-4-(phenylacetyl)piperazine, including the development of more selective NMDA receptor antagonists, the investigation of 1-(2-chlorobenzyl)-4-(phenylacetyl)piperazine as a potential drug delivery system, and the exploration of its therapeutic potential in various areas, including neuroscience, psychiatry, and pharmacology. Additionally, further studies are needed to better understand the biochemical and physiological effects of 1-(2-chlorobenzyl)-4-(phenylacetyl)piperazine and its potential side effects.
科学的研究の応用
1-(2-chlorobenzyl)-4-(phenylacetyl)piperazine has been studied for its potential therapeutic effects in various areas of research, including neuroscience, psychiatry, and pharmacology. In neuroscience, 1-(2-chlorobenzyl)-4-(phenylacetyl)piperazine has been used as a tool to study the function of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning and memory processes. 1-(2-chlorobenzyl)-4-(phenylacetyl)piperazine has also been studied in the context of drug addiction and withdrawal, as it has been shown to modulate the activity of the dopamine system.
In psychiatry, 1-(2-chlorobenzyl)-4-(phenylacetyl)piperazine has been investigated for its potential use as an antidepressant and anxiolytic agent. Studies have shown that 1-(2-chlorobenzyl)-4-(phenylacetyl)piperazine can increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in mood regulation and anxiety.
In pharmacology, 1-(2-chlorobenzyl)-4-(phenylacetyl)piperazine has been used as a reference compound to study the pharmacokinetics and pharmacodynamics of other piperazine derivatives. 1-(2-chlorobenzyl)-4-(phenylacetyl)piperazine has also been studied for its potential use as a drug delivery system, as it can be modified to target specific tissues and organs.
特性
IUPAC Name |
1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c20-18-9-5-4-8-17(18)15-21-10-12-22(13-11-21)19(23)14-16-6-2-1-3-7-16/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZPVILMNVKBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chlorobenzyl)piperazin-1-yl]-2-phenylethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4772907.png)

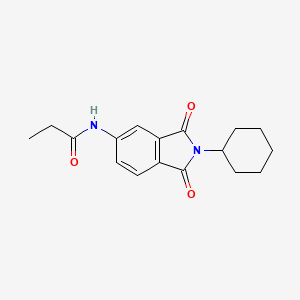

![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4772942.png)
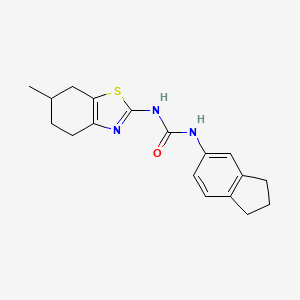
![2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4772948.png)
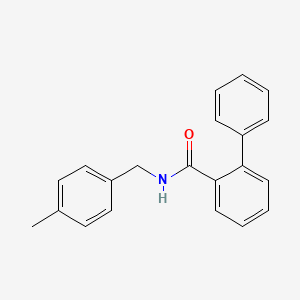
![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B4772971.png)
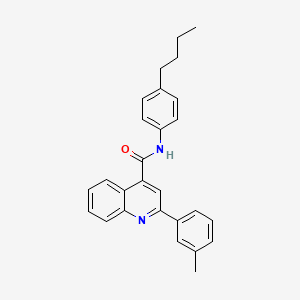
![N-{2-[2-(diphenylacetyl)hydrazino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4772986.png)

![N-{4-[(3-phenylpropanoyl)amino]phenyl}isonicotinamide](/img/structure/B4773002.png)
![2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4773006.png)